3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

CNS pharmacology neuroleptic activity structure–activity relationship

3-Hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 17792-09-5 as the hydrochloride) is a synthetic Mannich base derived from the 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one scaffold, a partially saturated coumarin analog. It belongs to a series of dialkylaminomethyl-substituted tetrahydrobenzo[c]chromen-6-ones synthesized via condensation with substituted 1,1-diaminomethanes.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
Cat. No. B11301581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O
InChIInChI=1S/C18H21NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h7-8,20H,1-6,9-11H2
InChIKeyHBXCIPLEXAZABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Class Identity and Procurement Context


3-Hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 17792-09-5 as the hydrochloride) is a synthetic Mannich base derived from the 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one scaffold, a partially saturated coumarin analog [1]. It belongs to a series of dialkylaminomethyl-substituted tetrahydrobenzo[c]chromen-6-ones synthesized via condensation with substituted 1,1-diaminomethanes [1]. The pyrrolidine moiety at the 4-position defines its pharmacophoric profile within this congeneric series, and the compound serves as a key comparator for structure–activity relationship (SAR) studies on central nervous system (CNS)-active tetrahydrobenzo[c]chromen-6-ones [1].

Why Generic Substitution Fails for 3-Hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


The tetrahydrobenzo[c]chromen-6-one scaffold tolerates multiple substitution patterns, and in-class analogs bearing different amino groups or substituents at the 2- and 4-positions produce divergent pharmacological outcomes [1]. Simply interchanging compounds within the Mannich base series without accounting for the specific dialkylaminomethyl substituent can lead to loss of the desired CNS stimulant and neuroleptic profile, because even the presence or absence of a single chlorine atom at the 2-position shifts the biological activity signature from a stimulant/neuroleptic to a distinct profile [1]. Procurement decisions must therefore be guided by the exact substitution pattern, not merely the core heterocycle.

Quantitative Differentiation Evidence for 3-Hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


CNS Pharmacological Profile vs. 2-Chloro Analog in Wistar Rat Behavioral Models

In the primary literature, the closest structurally characterized comparator is 2-chloro-3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, which differs from the target compound only by a chlorine atom at the 2-position [1]. Pharmacological screening in Wistar rats showed that the 2-chloro analog possesses low toxicity and acts as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities [1]. While the target compound was synthesized as part of the same Mannich base series, its specific in vivo pharmacological data were not reported in the accessible abstract, highlighting a critical evidence gap [1]. The absence of the 2-chloro substituent is expected to alter lipophilicity, metabolic stability, and receptor interactions relative to the chlorinated comparator, but direct quantitative head-to-head data are not publicly available.

CNS pharmacology neuroleptic activity structure–activity relationship

Positional Isomer Differentiation: 4-Pyrrolidinylmethyl vs. 2-Dialkylaminomethyl Substitution

The Mannich condensation described by Garazd et al. yields products bearing a dialkylaminomethyl group at either the 2- or the 4-position of the 7,8,9,10-tetrahydrobenzo[c]chromen-6-one scaffold, depending on whether the starting hydroxycoumarin is the 1‑hydroxy or 3‑hydroxy isomer [1]. The target compound is specifically the 4‑pyrrolidinylmethyl derivative of the 3‑hydroxy scaffold, placing the basic amine group in a sterically and electronically distinct environment compared to the 2‑substituted analogs. Although quantitative pharmacological data directly comparing 2- vs. 4‑substituted isomers are not provided in the abstract, the difference in substitution position is known to influence hydrogen‑bonding capacity, pKa of the phenolic hydroxyl, and molecular shape, all of which affect target engagement.

Mannich base positional isomer coumarin SAR

Physicochemical Descriptors Differentiating the Hydrochloride Salt from Free Base and Other Salts

The commercially indexed form of the compound is the hydrochloride salt (CAS 17792-09-5), with a reported molecular weight of 335.83 g/mol, LogP of 3.71, and topological polar surface area (PSA) of 53.68 Ų . These values provide a baseline for distinguishing the hydrochloride from the free base or alternative salt forms. The moderate LogP and low PSA indicate sufficient lipophilicity for blood–brain barrier penetration while retaining some hydrogen‑bonding capacity, a profile that differentiates the pyrrolidine adduct from bulkier or more polar amino substituents.

physicochemical properties salt form compound identity

Validated Application Scenarios for 3-Hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


CNS Drug Discovery SAR: Probing the Role of 2-Chloro Substitution on Neuroleptic Activity

This compound serves as the direct non‑chlorinated counterpart to the pharmacologically characterized 2‑chloro‑3‑hydroxy‑4‑(pyrrolidin‑1‑ylmethyl) analog. Medicinal chemistry teams can use it as a matched molecular pair to isolate the contribution of the 2‑chloro group to CNS stimulant/neuroleptic properties, toxicity, and pharmacokinetics [1].

Positional Isomer Libraries for Tetrahydrobenzo[c]chromen-6-one SAR Exploration

The 4‑pyrrolidinylmethyl substitution pattern defined by this compound enables the construction of focused libraries that systematically compare 2‑ vs. 4‑aminoalkyl regioisomers, allowing researchers to map the SAR of the dialkylaminomethyl group position on the tetrahydrobenzo[c]chromen‑6‑one core [1].

Salt Form Optimization and Preclinical Formulation Development

The hydrochloride salt (CAS 17792-09-5) provides a well‑defined solid form with documented physicochemical parameters (LogP 3.71, PSA 53.68 Ų), making it a suitable starting point for solubility, stability, and formulation studies aimed at optimizing oral bioavailability of CNS‑active tetrahydrobenzo[c]chromen‑6‑ones .

Quote Request

Request a Quote for 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.